molecular formula C19H29NO2 B6495207 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide CAS No. 1351652-41-9

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide

Cat. No. B6495207
CAS RN: 1351652-41-9
M. Wt: 303.4 g/mol
InChI Key: LXUHOSBHVZQHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide (4-TBH) is an organic compound that is used in a variety of scientific research applications. It is a synthetic benzamide derivative that has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide has been used in a variety of scientific research applications, including cell culture studies, enzyme inhibition studies, and drug delivery studies. In cell culture studies, this compound has been used to study the effects of cell membrane permeability and to investigate the effects of cell signaling pathways. In enzyme inhibition studies, this compound has been used to study the effects of enzyme inhibition on a variety of biochemical pathways. In drug delivery studies, this compound has been used to study the effects of drug delivery mechanisms on the efficacy of a drug.

Mechanism of Action

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). It is believed to act by binding to the active sites of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In cell culture studies, this compound has been found to increase cell membrane permeability, modulate cell signaling pathways, and modulate cell growth and survival. In enzyme inhibition studies, this compound has been found to inhibit the activities of COX-2, LOX, and PLA2. In drug delivery studies, this compound has been found to improve the efficacy of a drug by increasing its bioavailability.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide has several advantages for use in lab experiments. It is a relatively inexpensive compound, it is easy to synthesize, and it is relatively stable. However, it also has several limitations. It is a relatively small molecule, which can make it difficult to detect in complex biological samples. Additionally, it has a relatively short half-life, which can limit its usefulness in long-term experiments.

Future Directions

Future research on 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide could focus on its potential use in drug development. Additionally, further research could be conducted to investigate the effects of this compound on other enzymes and biochemical pathways. Additionally, further research could be conducted to investigate the effects of this compound on cell growth and survival. Finally, further research could be conducted to investigate the potential for this compound to be used as a drug delivery system.

Synthesis Methods

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is synthesized using a two-step reaction. The first step involves the condensation of 2-cyclohexyl-2-hydroxyethanol with benzoyl chloride using anhydrous pyridine as a catalyst. The second step involves the alkylation of the resulting intermediate with tert-butyl chloride in the presence of a base. The resulting product is this compound.

properties

IUPAC Name

4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-19(2,3)16-11-9-15(10-12-16)18(22)20-13-17(21)14-7-5-4-6-8-14/h9-12,14,17,21H,4-8,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUHOSBHVZQHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.